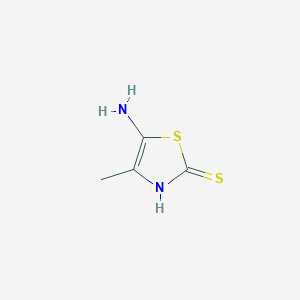

5-amino-4-methyl-2(3H)-Thiazolethione

Description

Properties

Molecular Formula |

C4H6N2S2 |

|---|---|

Molecular Weight |

146.2 g/mol |

IUPAC Name |

5-amino-4-methyl-3H-1,3-thiazole-2-thione |

InChI |

InChI=1S/C4H6N2S2/c1-2-3(5)8-4(7)6-2/h5H2,1H3,(H,6,7) |

InChI Key |

UNFVCQQWVJZHHQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC(=S)N1)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Thiazolethiones

Structural and Functional Differences

The table below compares 5-amino-4-methyl-2(3H)-thiazolethione with structurally analogous compounds, emphasizing substituent variations and their implications:

Key Observations:

Substituent Effects on Applications: The amino group in this compound enhances its biological relevance, particularly in mimicking thiamine’s structure. In contrast, phenyl (TO1) and ethyl groups prioritize industrial applications, such as corrosion inhibition . Hydroxyethyl and hydroxyl substituents improve solubility, making these derivatives suitable for drug development .

Molecular Weight and Reactivity :

- Smaller molecules like 4-ethyl-2(3H)-thiazolethione (145.25 g/mol) are more reactive in ring-opening or alkylation reactions, whereas bulkier derivatives (e.g., TO1, 207.31 g/mol) exhibit stronger adsorption on metal surfaces due to aromatic interactions .

Preparation Methods

Synthetic Routes Overview

The preparation of 5-amino-4-methyl-2(3H)-thiazolethione generally follows these synthetic principles:

- Construction of the thiazole ring with appropriate substituents.

- Introduction of the amino group at position 5.

- Establishment of the thione (=S) group at position 2.

- Methylation at position 4.

The main approaches reported in the literature include:

- Cyclization of thiourea derivatives with α-haloketones or α-haloesters

- Halogenation followed by nucleophilic substitution

- Direct synthesis from 2-aminothiazoles via halogenation/nucleophilic substitution protocols

Method 1: Cyclization of Thiourea with α-Haloketones or α-Haloesters

This classical method involves reacting thiourea with an α-haloketone or α-haloester bearing a methyl substituent to form the thiazole ring.

- Thiourea is dissolved in a water/ethanol mixture.

- The α-haloketone (e.g., 4-methyl-α-haloketone) is added.

- The mixture is heated at moderate temperatures (~60°C) with stirring.

- Cyclization occurs, forming the thiazole ring with the amino group at position 5 and a methyl group at position 4.

- The thione group is formed by tautomerization or direct incorporation from thiourea.

| Parameter | Details |

|---|---|

| Solvent | Water/Ethanol (1:1) |

| Temperature | 60°C |

| Reaction Time | 3 hours |

| Reagents | Thiourea, α-haloketone |

| Workup | Neutralization with NaOH, recrystallization |

- Yields typically range from 60% to 80%.

- Products are purified by recrystallization from solvents such as DMF/water.

This method is well-documented and provides a straightforward route to this compound derivatives with good yields and purity.

Method 2: Halogenation/Nucleophilic Substitution Protocol

This approach involves two main steps:

- Halogenation of 2-aminothiazole derivatives at position 5 to form 5-halothiazoles.

- Nucleophilic substitution of the halogen with an amino group to yield 5-amino substituted thiazoles.

- Halogenation is typically performed using bromine or iodine in solvents like DMF or water/ethanol.

- The halogenated intermediate is then reacted with nucleophiles such as amines or thiourea to introduce the amino group.

- This method allows for the modification of the 5-position substituent with various nucleophiles, including amino groups.

| Step | Reagents/Conditions | Temperature | Time | Yield (%) |

|---|---|---|---|---|

| Halogenation | Br2 or I2 in DMF or H2O/EtOH | 50-60°C | 2-3 hours | 60-70 |

| Nucleophilic Substitution | Amine or thiourea, NaHCO3 or NaOH | Room temp to 60°C | 3 hours | 50-75 |

- Flexibility in substituent introduction.

- Moderate to good yields.

- Enables synthesis of various 5-substituted thiazoles including 5-amino derivatives.

- Requires careful control of halogenation to avoid overreaction.

- Some nucleophilic substitutions may give lower yields depending on nucleophile strength.

Method 3: Synthesis via Bis(2-amino-4-substituted-thiazole)sulfides

An alternative approach involves synthesizing bis-thiazole sulfide derivatives which can be precursors to the target compound.

- React 2-amino-4-methylthiazole with thiourea in water/ethanol.

- Add iodine gradually to promote coupling and ring formation.

- Neutralize and isolate bis-thiazole sulfide intermediates.

- Further modification can yield this compound.

| Parameter | Details |

|---|---|

| Solvent | Water/Ethanol (1:1) |

| Temperature | 60°C |

| Reaction Time | 3 hours |

| Reagents | 2-amino-4-methylthiazole, thiourea, iodine |

| Workup | Neutralization, recrystallization |

- Yields around 60% for bis-thiazole sulfides.

- Subsequent steps yield the target compound in moderate yield.

Comparative Data Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield Range (%) | Notes |

|---|---|---|---|---|

| Cyclization of Thiourea | Thiourea + α-haloketone | 60°C, 3 h, H2O/EtOH | 60-80 | Classical, straightforward |

| Halogenation/Nucleophilic Substitution | 2-Aminothiazole + Br2/I2 + Amine | 50-60°C, 2-3 h, DMF/H2O | 50-75 | Allows diverse substitution, moderate yield |

| Bis-thiazole Sulfide Synthesis | 2-Amino-4-methylthiazole + Thiourea + I2 | 60°C, 3 h, H2O/EtOH | ~60 | Intermediate synthesis, requires further steps |

Mechanistic Insights and Research Findings

- The thiazole ring formation is driven by nucleophilic attack of thiourea sulfur on the α-haloketone carbon, followed by cyclization and tautomerization to the thione form.

- Halogenation at position 5 proceeds via an electrophilic aromatic substitution mechanism facilitated by the electron-rich thiazole ring.

- Nucleophilic substitution replaces the halogen with an amino group, often enhanced by base catalysis.

- The thione functionality is stabilized by resonance within the heterocyclic ring, contributing to the compound's chemical behavior.

Q & A

Q. What are the common synthetic routes for 5-amino-4-methyl-2(3H)-Thiazolethione, and how can reaction conditions be optimized for higher yields?

The synthesis of thiazolethione derivatives typically involves cyclization reactions using precursors like ammonium dithiocarbamate or thiosemicarbazide. For example, thiazolethiones can be synthesized via reactions of chloroacetone or phenacyl bromide with ammonium dithiocarbamate under controlled conditions . However, traditional methods often suffer from low yields, toxic solvents, or harsh reaction conditions. Optimization strategies include:

- Temperature control : Maintaining 60–80°C during cyclization to prevent side reactions.

- Catalyst use : Triethylamine (Et3N) in DMF-H2O systems improves nucleophilic substitution efficiency for S-alkyl derivatives .

- Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance solubility and reaction rates .

Evidence from analogous compounds (e.g., triazole-thiadiazole hybrids) suggests that stepwise purification via recrystallization in ethanol can improve purity .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

Key techniques include:

- FT-IR : Identifies functional groups (e.g., C=S stretch at ~1200–1250 cm⁻¹ and N-H bend at ~1600 cm⁻¹) .

- NMR : ¹H NMR confirms substituent positions (e.g., methyl protons at δ 2.1–2.5 ppm and aromatic protons in thiazole rings at δ 7.0–8.0 ppm) .

- Mass spectrometry (MS) : Determines molecular weight (e.g., [M+1]⁺ peaks via EI-MS) .

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding interactions, as demonstrated in studies of related thiazolethione cocrystals .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Discrepancies often arise from structural variations (e.g., substituent effects) or assay conditions. To address this:

- Structure-Activity Relationship (SAR) studies : Systematically modify substituents (e.g., alkyl, aryl) and evaluate biological outcomes. For example, S-alkyl derivatives show enhanced lipophilicity and membrane permeability compared to parent compounds .

- Standardized assays : Use consistent cell lines (e.g., HeLa for cytotoxicity) and controls. Evidence from thiazole derivatives in cancer research highlights the importance of dose-response validation to exclude false positives .

- Computational modeling : DFT calculations predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity, as seen in triazole-thiadiazole hybrids .

Q. What strategies are effective for synthesizing S-alkyl derivatives of this compound, and how do substituents influence reactivity?

S-Alkylation is typically achieved via nucleophilic substitution with haloalkanes:

- Reaction conditions : Use excess alkyl halides (1.5–2.0 eq) in DMF at 50–70°C for 6–12 hours .

- Substituent effects :

- Electron-withdrawing groups (e.g., NO₂) : Reduce nucleophilicity, requiring longer reaction times.

- Bulky groups (e.g., isopropyl) : Steric hindrance may necessitate higher temperatures (e.g., 80°C) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) separates isomers, as demonstrated in triazole-thiadiazole syntheses .

Q. How does the chelating ability of this compound compare to structurally related compounds?

The thiazolethione moiety acts as a bidentate ligand, coordinating via sulfur and nitrogen atoms. Comparative studies with 3-hydroxy-4-methyl-2(3H)-thiazolethione (HMTT) show:

- Metal affinity : Stronger binding to transition metals (e.g., Co²⁺, Zn²⁺) than pyrithione derivatives, attributed to enhanced electron donation from the amino group .

- Thermal stability : Hydrated complexes exhibit higher stability (decomposition >200°C) due to hydrogen-bonding networks, as confirmed by TGA .

Methodological Considerations for Data Interpretation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.